

Succinate as a Multifaceted Signaling Molecule: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Succinic Acid

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Abstract

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule with diverse biological functions extending far beyond its metabolic role.^[1] This technical guide provides an in-depth overview of the signaling functions of succinate, targeting researchers, scientists, and drug development professionals. We explore the core signaling pathways, its roles in inflammation, immunology, metabolic regulation, and cancer, and provide detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of succinate's role as a pleiotropic signaling molecule.

Introduction: Succinate's Dual Role

Traditionally viewed as a metabolic intermediate confined to the mitochondria, succinate is now recognized as a potent signaling molecule, or "oncometabolite," that can accumulate and be released into the extracellular space under various physiological and pathological conditions.^[1] ^[2] This dual functionality allows succinate to act as a sensor of metabolic stress and to orchestrate cellular responses in a variety of contexts.^[3]^[4] Its signaling functions are primarily mediated through two key mechanisms: the activation of the cell surface G-protein coupled receptor SUCNR1 (also known as GPR91) and the intracellular inhibition of α -ketoglutarate-

dependent dioxygenases, leading to the stabilization of Hypoxia-Inducible Factor-1 α (HIF-1 α).
[5][6]

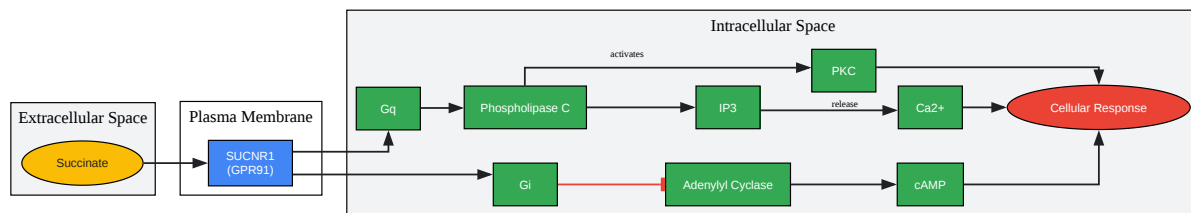
Core Signaling Pathways

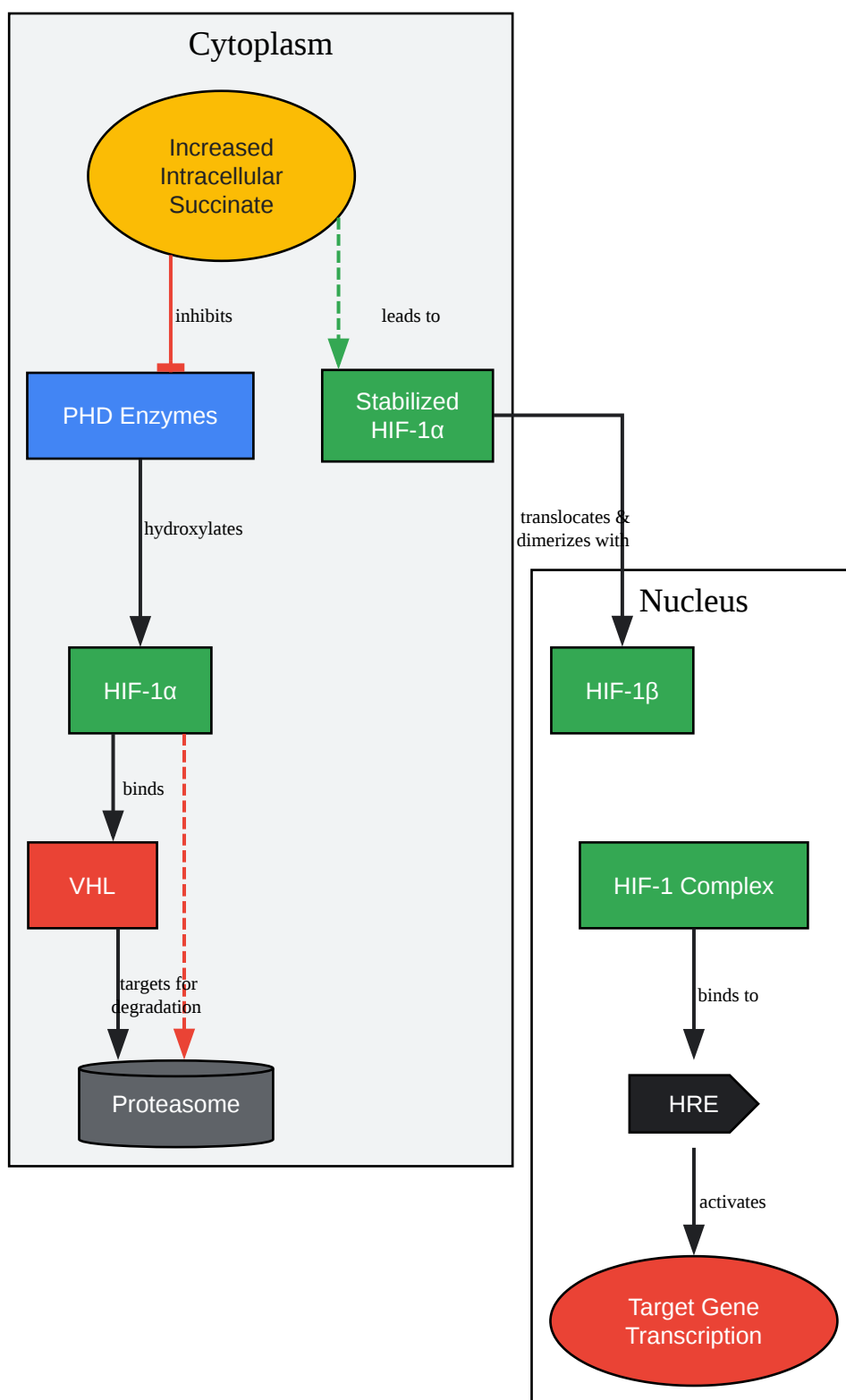
SUCNR1/GPR91 Signaling

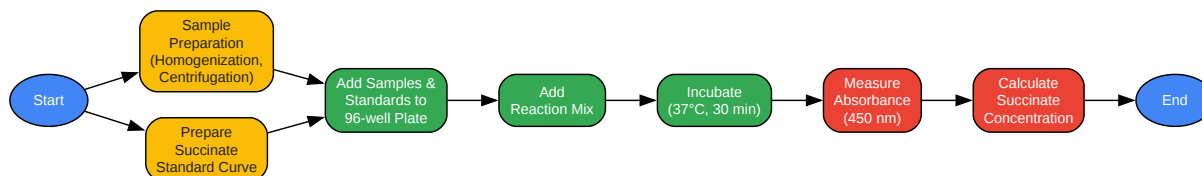
Extracellular succinate activates its cognate receptor, SUCNR1, a G-protein coupled receptor expressed on the surface of various cell types, including immune cells, kidney cells, and adipocytes.[5][7] SUCNR1 couples to both Gi and Gq signaling pathways, leading to a range of downstream effects.[5][8]

- Gi Pathway: Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
- Gq Pathway: Activation of the Gq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[5]

The context-dependent activation of either the Gi or Gq pathway contributes to the diverse and sometimes opposing biological effects of succinate.[8]







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